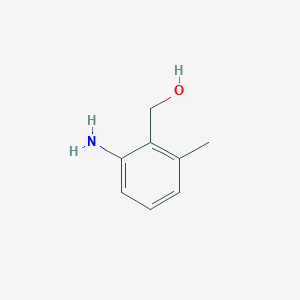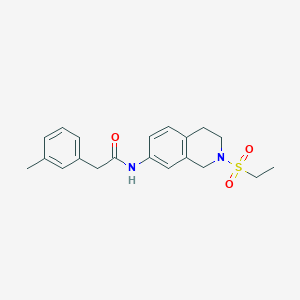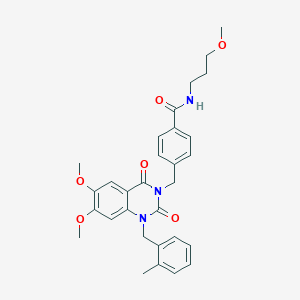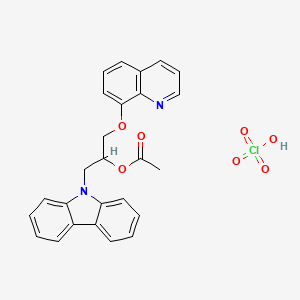![molecular formula C16H9N3O3S3 B2855960 N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-5-nitrothiophene-2-carboxamide CAS No. 923403-26-3](/img/structure/B2855960.png)
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-5-nitrothiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-5-nitrothiophene-2-carboxamide” is a complex organic compound that contains several functional groups including a benzothiazole, thiophene, nitro group, and carboxamide . Benzothiazole derivatives have been found to exhibit a variety of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, benzothiazole derivatives are typically synthesized by coupling substituted 2-amino benzothiazoles with other compounds . The exact process would depend on the specific substituents and the desired product .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions take place. Benzothiazole compounds can undergo a variety of reactions, including electrophilic substitution and nucleophilic substitution .作用机制
BTNT works by inhibiting the activity of certain enzymes in the body. Specifically, it inhibits the activity of the enzyme thymidine phosphorylase, which is involved in the production of new blood vessels in cancerous tumors. By inhibiting this enzyme, BTNT is able to slow or stop the growth of cancerous tumors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BTNT have been studied extensively in vitro and in vivo. In vitro studies have shown that BTNT is able to inhibit the activity of thymidine phosphorylase in a dose-dependent manner. In vivo studies have shown that BTNT is able to reduce the growth of cancerous tumors in animal models. Additionally, BTNT has been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines in vitro.
实验室实验的优点和局限性
One of the main advantages of using BTNT in lab experiments is its ability to selectively inhibit the activity of thymidine phosphorylase. This makes it a useful tool for studying the role of this enzyme in cancer cell proliferation and angiogenesis. However, there are also limitations to using BTNT in lab experiments. For example, it may be difficult to obtain pure samples of BTNT for use in experiments, and the compound may have limited solubility in certain solvents.
未来方向
There are several future directions for research on BTNT. One area of interest is the development of new cancer treatments based on BTNT. Researchers may also explore the potential use of BTNT in the treatment of other diseases, such as inflammatory disorders. Additionally, there may be opportunities to modify the structure of BTNT to improve its efficacy or reduce its toxicity. Finally, further studies may be needed to determine the safety and efficacy of BTNT in human clinical trials.
In conclusion, N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-5-nitrothiophene-2-carboxamide, or BTNT, is a chemical compound with potential applications in scientific research. Its ability to inhibit the activity of certain enzymes in the body makes it a promising candidate for the development of new cancer treatments and the treatment of inflammatory disorders. While there are limitations to using BTNT in lab experiments, there are also many future directions for research on this compound.
合成方法
The synthesis of BTNT involves the reaction of 2-aminothiophenol with 2-bromo-5-nitrothiophene-3-carboxylic acid, followed by the reaction of the resulting product with 2-aminobenzenethiol. The final product is obtained through purification by column chromatography. This synthesis method has been well-established in the literature and has been used to produce BTNT in high yields.
科学研究应用
BTNT has been shown to have potential applications in a variety of scientific research fields. One of the most promising applications is in the field of cancer research. BTNT has been found to inhibit the activity of certain enzymes that are involved in cancer cell proliferation, making it a potential candidate for the development of new cancer treatments. Additionally, BTNT has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
安全和危害
属性
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-5-nitrothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N3O3S3/c20-14(12-5-6-13(24-12)19(21)22)18-15-9(7-8-23-15)16-17-10-3-1-2-4-11(10)25-16/h1-8H,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNWDWOKLQWZHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(SC=C3)NC(=O)C4=CC=C(S4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5-dichloro-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2855877.png)

![1,7-dimethyl-8-(3-morpholinopropyl)-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2855881.png)
![N-(1-cyanocyclohexyl)-2-[[5-(2-fluorophenyl)-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2855882.png)



![4-chloro-2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]phenol](/img/structure/B2855891.png)
![N-(2-chlorobenzyl)-2-[3-(4-methoxyphenyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2855893.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2855894.png)
![N-methoxy-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2855895.png)


